

Technical Guide: (13Z)-3-Oxodocosenoyl-CoA

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Compound of Interest

Compound Name: (13Z)-3-oxodocosenoyl-CoA

Cat. No.: B15550080

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Disclaimer: Information regarding the specific molecule **(13Z)-3-oxodocosenoyl-CoA**, including its CAS number and detailed experimental data, is not readily available in public scientific databases. The PubChem database lists a compound with this name under the Compound ID (CID) 71581044, but does not provide a CAS number or links to literature.^{[1][2]} This guide, therefore, provides a broader overview of the chemical class to which this molecule belongs—long-chain unsaturated 3-oxoacyl-CoAs—drawing upon general principles of fatty acid metabolism and analysis.

Introduction to 3-Oxoacyl-CoAs

3-oxoacyl-Coenzyme A (CoA) esters are critical intermediates in the metabolism of fatty acids. They are characterized by a keto group at the beta-carbon (C-3) position of the fatty acyl chain, which is attached to a Coenzyme A molecule via a thioester bond. These molecules are central to both the synthesis (elongation) and degradation (beta-oxidation) of fatty acids.

The nomenclature "**(13Z)-3-oxodocosenoyl-CoA**" specifies a 22-carbon fatty acyl chain (docosenoyl) with a ketone group at the third carbon and a cis (Z) double bond between carbons 13 and 14.

Physicochemical Properties

While specific quantitative data for **(13Z)-3-oxodocosenoyl-CoA** is unavailable, the general properties of long-chain acyl-CoAs can be inferred. They are large, amphipathic molecules with a long, hydrophobic acyl chain and a polar, hydrophilic Coenzyme A head.

Table 1: General Physicochemical Properties of Long-Chain Acyl-CoAs

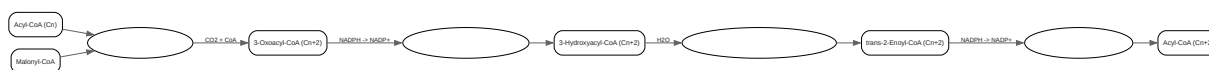
Property	Description
Molecular Formula	C ₄₃ H ₇₄ N ₇ O ₁₈ P ₃ S (for (13Z)-3-oxodocosenoyl-CoA)[1]
Molecular Weight	~1100 g/mol (for a C22 acyl-CoA)
Solubility	Sparingly soluble in water, more soluble in organic solvents or aqueous solutions containing detergents.
Stability	The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.

Biochemical Role of 3-Oxoacyl-CoAs

3-oxoacyl-CoAs are key intermediates in two major metabolic pathways: fatty acid elongation and beta-oxidation.

Fatty Acid Elongation

In the endoplasmic reticulum and mitochondria, fatty acid chains are elongated by a four-step cycle. A 3-oxoacyl-CoA is formed in the first step of this cycle, the condensation of a malonyl-CoA with a pre-existing acyl-CoA, catalyzed by a fatty acid elongase.[3] The 3-oxoacyl-CoA is then subsequently reduced, dehydrated, and reduced again to form an acyl-CoA that is two carbons longer.



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Fatty Acid Elongation Cycle

Beta-Oxidation

In mitochondrial beta-oxidation, 3-oxoacyl-CoAs are formed in the third step of the cycle from the oxidation of a 3-hydroxyacyl-CoA. The final step is the thiolytic cleavage of the 3-oxoacyl-CoA by a thiolase enzyme, which releases acetyl-CoA and an acyl-CoA that is two carbons shorter.

Experimental Protocols

Specific experimental protocols for **(13Z)-3-oxodocosenoyl-CoA** have not been published. However, general methods for the synthesis and analysis of long-chain unsaturated acyl-CoAs can be adapted.

General Synthesis of Unsaturated Acyl-CoAs

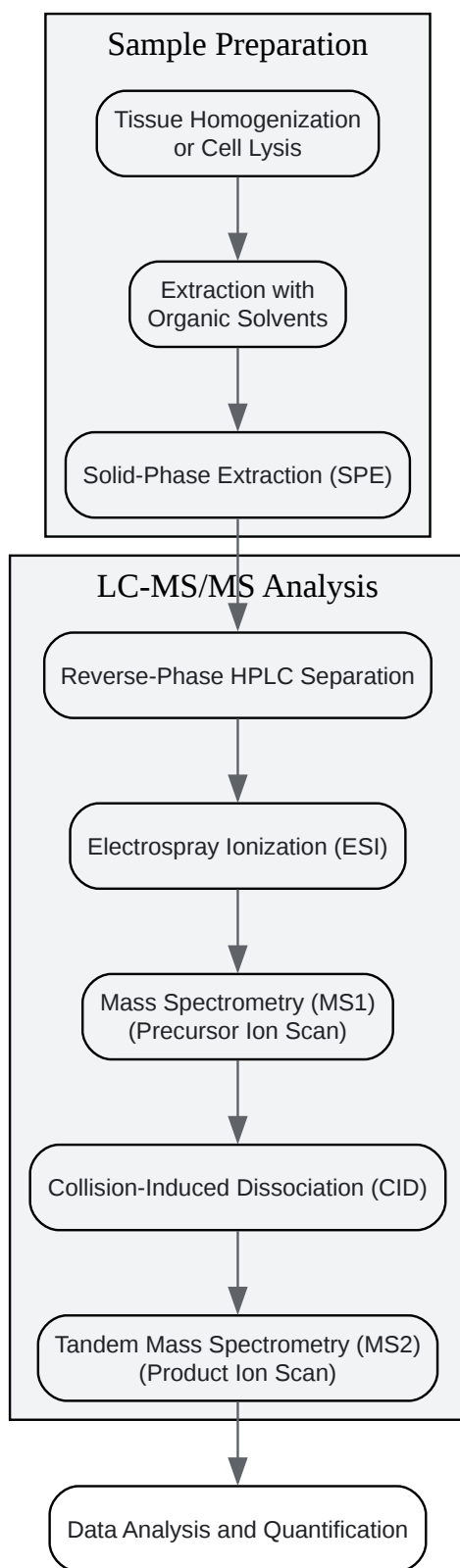
A common method for the synthesis of acyl-CoAs is the chemo-enzymatic approach. This typically involves the chemical synthesis of the fatty acid, followed by its enzymatic ligation to Coenzyme A.

Table 2: General Protocol for Chemo-Enzymatic Synthesis of Acyl-CoAs[4][5]

Step	Procedure	Notes
1. Fatty Acid Activation	The carboxylic acid is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.	This increases the reactivity of the carboxyl group for the subsequent reaction with the thiol of Coenzyme A. [6]
2. Thioesterification	The activated fatty acid is reacted with the free thiol group of Coenzyme A in an appropriate buffer.	The reaction is typically performed at a controlled pH to favor the thioester formation and minimize hydrolysis.
3. Purification	The resulting acyl-CoA is purified from the reaction mixture, often using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).	Purification is crucial to remove unreacted starting materials and byproducts.

General Analysis of Acyl-CoAs

The analysis of acyl-CoAs in biological samples is challenging due to their low abundance and instability. The most common and sensitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[7\]](#)



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General Workflow for Acyl-CoA Analysis by LC-MS/MS

Table 3: Key Steps in LC-MS/MS Analysis of Acyl-CoAs[7][8]

Step	Description	Key Considerations
Sample Preparation	Extraction of acyl-CoAs from biological matrices and removal of interfering substances.	Use of acidic conditions and low temperatures to minimize degradation. Solid-phase extraction is often employed for cleanup.
Chromatographic Separation	Separation of different acyl-CoA species using reverse-phase HPLC.	A C18 column is commonly used with a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent.
Mass Spectrometric Detection	Ionization of the acyl-CoAs (typically by electrospray ionization) and detection by a mass spectrometer.	Tandem mass spectrometry (MS/MS) is used for specific and sensitive quantification by monitoring specific precursor-product ion transitions.
Quantification	The amount of each acyl-CoA is determined by comparing its signal to that of a known amount of an internal standard (often a deuterated analog).	Stable isotope-labeled internal standards are crucial for accurate quantification.

Conclusion

While **(13Z)-3-oxodocosenoyl-CoA** is a structurally defined molecule, its specific biological roles, properties, and associated experimental data are not well-documented in publicly accessible scientific literature. Researchers interested in this molecule may need to undertake its chemical synthesis and subsequent biochemical characterization. The general methodologies for the synthesis and analysis of long-chain unsaturated acyl-CoAs, as outlined in this guide, provide a foundational framework for such investigations. Further research into the enzymes that potentially produce and metabolize **(13Z)-3-oxodocosenoyl-CoA** will be essential to elucidate its function in cellular metabolism.

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